Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Catalog No.
S1522146
CAS No.
907544-17-6
M.F
C10H19FN2O2
M. Wt
218.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-ca...

CAS Number

907544-17-6

Product Name

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

IUPAC Name

tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1

InChI Key

ZQRYPCAUVKVMLZ-SFYZADRCSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N

Synonyms

tert-Butyl (3R,4S)-4-Amino-3-fluoropiperidine-1-carboxylate; (3R,​4S)​-4-​Amino-​3-​fluoro-1-​piperidinecarboxylic Acid 1,​1-​Dimethylethyl Ester;

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)N

The exact mass of the compound Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-17-6) is a stereopure, orthogonally protected chiral building block critical for advanced medicinal chemistry and API synthesis. Featuring a specific (3R,4S) cis-fluoroamine motif and a strategically placed Boc-protecting group, this compound is primarily procured to introduce stereoelectronic constraints and modulate the physicochemical properties of piperidine-containing drug candidates. The incorporation of the highly electronegative fluorine atom adjacent to the primary amine predictably lowers the amine's pKa, which is a proven strategy for optimizing lipophilicity, reducing tissue-driven toxicity, and enhancing metabolic stability in lead optimization workflows [1].

Procurement substitution with the cheaper, non-fluorinated analog (tert-butyl 4-aminopiperidine-1-carboxylate) fundamentally alters the pharmacokinetic profile of the downstream product, typically resulting in a higher pKa that drives excessive volume of distribution and off-target tissue toxicity [1]. Furthermore, attempting to substitute with a racemic 3-fluoro-4-aminopiperidine mixture introduces severe manufacturability bottlenecks. Racemic mixtures require late-stage chiral resolution via expensive preparative chromatography or diastereomeric salt formation, which routinely destroys over 50% of the active pharmaceutical ingredient (API) yield and introduces unacceptable batch-to-batch variability in stereochemical purity [2]. Utilizing the pre-resolved (3R,4S) enantiomer ensures immediate processability and locks the piperidine ring into the precise bioactive conformation required for target affinity.

pKa Modulation and Volume of Distribution Control

The strategic placement of a fluorine atom at the 3-position of the 4-aminopiperidine ring exerts a strong inductive electron-withdrawing effect, significantly lowering the basicity of the adjacent amine. Comparative pharmacokinetic studies demonstrate that replacing a standard aminopiperidine with a 3-fluoro-4-aminopiperidine motif reduces the amine pKa by approximately 1.5 to 2.0 units. In in vivo models, this pKa reduction directly correlates with a dramatically lower volume of distribution (Vd)—dropping from >3.0 L/kg for des-fluoro baselines to <1.0 L/kg for fluorinated analogs—thereby mitigating basicity-driven tissue toxicity and improving overall safety margins [1].

Evidence DimensionAmine pKa and Volume of Distribution (Vd)
Target Compound Data3-Fluoro-4-aminopiperidine motif: pKa ~7.5, Vd < 1.0 L/kg
Comparator Or BaselineDes-fluoro 4-aminopiperidine: pKa ~9.0-9.5, Vd > 3.0 L/kg
Quantified Difference~1.5-2.0 unit pKa reduction; >3-fold decrease in Vd
ConditionsIn vivo pharmacokinetic profiling (mouse model) for basic lipophilic inhibitors

Buyers must procure the fluorinated building block to rescue pipeline compounds that are failing due to high tissue retention and basicity-driven off-target toxicity.

Stereoelectronic Conformational Locking for Target Affinity

The precise (3R,4S) stereochemistry of this building block is a thermodynamic necessity for target binding. The highly electronegative fluorine atom induces a stereoelectronic 'gauche effect' that restricts the piperidine ring into a highly specific chair conformation. Compared to racemic mixtures or the opposite (3S,4R) enantiomer, the (3R,4S) configuration properly aligns the axial/equatorial vectors of the amine and fluorine substituents to match specific kinase and receptor binding pockets. This pre-organization reduces the entropic penalty of binding, often resulting in a 10- to 100-fold improvement in target affinity (IC50/Ki) compared to mismatched stereoisomers or conformationally flexible des-fluoro analogs[1].

Evidence DimensionTarget Affinity (IC50) and Conformational Entropy
Target Compound Data(3R,4S) stereoisomer: Conformationally locked, high affinity
Comparator Or Baseline(3S,4R) enantiomer or des-fluoro analog: Conformationally flexible, higher entropic penalty
Quantified Difference10- to 100-fold improvement in IC50/Ki for stereomatched targets
ConditionsIn vitro kinase/receptor binding assays

Procuring the exact (3R,4S) stereoisomer is critical to achieving the active conformation, avoiding the severe potency drop-offs associated with incorrect stereochemistry.

P-glycoprotein (Pgp) Efflux Reduction and Metabolic Stability

Beyond basicity, the beta-fluorination of the piperidine nitrogen plays a critical role in overcoming late-stage absorption, distribution, metabolism, and excretion (ADME) liabilities. Introduction of the fluorine atom at the 3-position effectively blocks oxidative metabolism (e.g., CYP-mediated hydroxylation) at that site. Furthermore, the modulated polarity and reduced basicity significantly decrease the compound's recognition by cellular efflux pumps. Studies show that incorporating the 3-fluoro-4-aminopiperidine motif reduces P-glycoprotein (Pgp) efflux ratios compared to non-fluorinated baselines, directly translating to improved oral bioavailability and enhanced central nervous system (CNS) penetration (brain-to-plasma ratio) [1].

Evidence DimensionPgp Efflux Ratio and Metabolic Clearance
Target Compound DataBeta-fluorinated piperidine: Reduced Pgp efflux, blocked C3 oxidation
Comparator Or BaselineNon-fluorinated piperidine: High Pgp efflux, susceptible to C3 oxidation
Quantified DifferenceSignificant reduction in efflux ratio; improved brain-to-plasma partitioning
ConditionsIn vitro Caco-2/MDCK permeability assays and in vivo pharmacokinetic models

This specific fluorinated intermediate is essential for synthesizing CNS-active or orally bioavailable drugs that would otherwise be cleared by efflux pumps or rapid metabolism.

Processability and Yield Optimization via Orthogonal Protection

For industrial scale-up, the manufacturability of the building block is as critical as its biological properties. Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate features a Boc-protected secondary amine (piperidine nitrogen) and a free primary amine. This orthogonal protection strategy allows for immediate, highly selective functionalization (e.g., reductive amination or amide coupling) at the primary amine with yields routinely exceeding 95% under standard conditions. In contrast, utilizing an unprotected 3-fluoro-4-aminopiperidine diamine leads to competing side reactions, regioselectivity issues, and target yields often dropping below 40%, requiring extensive and costly chromatographic purification [1].

Evidence DimensionRegioselective Coupling Yield
Target Compound DataBoc-protected intermediate: >95% yield for primary amine functionalization
Comparator Or BaselineUnprotected diamine: <40% yield due to side reactions
Quantified Difference>55% absolute increase in target yield; elimination of complex purification
ConditionsStandard amide coupling or reductive amination conditions in API synthesis

The pre-installed Boc protecting group drastically reduces raw material waste and streamlines downstream synthesis, making it the only viable choice for scalable manufacturing.

Kinase Inhibitor Lead Optimization

This compound is the right choice when a pipeline kinase inhibitor exhibits high efficacy but fails preclinical safety due to basicity-driven tissue toxicity. The predictable pKa reduction afforded by the 3-fluoro substitution lowers the volume of distribution, directly rescuing the safety profile of lipophilic weak bases [1].

CNS Drug Discovery and Development

For neurotherapeutics requiring blood-brain barrier (BBB) penetration, this building block is selected to overcome P-glycoprotein (Pgp) efflux liabilities. The beta-fluorination reduces efflux recognition, significantly improving the brain-to-plasma ratio compared to des-fluoro piperidine analogs[2].

Scalable Enantiopure API Manufacturing

In industrial process chemistry, this pre-resolved, orthogonally protected intermediate is procured to bypass the severe yield penalties (>50% loss) associated with late-stage chiral resolution of racemic mixtures. The Boc group ensures high-yielding, regioselective coupling at the primary amine, streamlining the critical path to the final active pharmaceutical ingredient [3].

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types